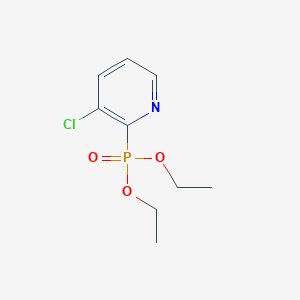
Diethyl (3-Chloro-2-pyridyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-Chloro-2-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a chlorine atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3-Chloro-2-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-pyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-Chloro-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield diethyl (3-aminopyridyl)phosphonate .
Scientific Research Applications
Diethyl (3-Chloro-2-pyridyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl (3-chloro-2-pyridyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Diethyl (2-pyridyl)phosphonate
- Diethyl (4-chloro-2-pyridyl)phosphonate
- Diethyl (3-bromo-2-pyridyl)phosphonate
Comparison: Diethyl (3-Chloro-2-pyridyl)phosphonate is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring, which influences its reactivity and chemical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .
Biological Activity
Diethyl (3-Chloro-2-pyridyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a prodrug in nucleotide synthesis. This article explores the biological activity of this compound, summarizing key findings from various studies and providing data tables for clarity.
Overview of Phosphonates
Phosphonates are known for their structural similarity to natural phosphates, which allows them to interact with biological systems effectively. The unique properties of the phosphonate group, such as its tetrahedral geometry and ability to act as both a hydrogen acceptor and donor, contribute to its biological activity. This compound is a derivative that has been studied for its potential applications in antiviral therapies and as a precursor in nucleotide synthesis.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon entering cells, it can be converted into active nucleotide forms that exhibit antiviral properties. This conversion is crucial for its effectiveness against various viral targets, including HIV.
Key Mechanisms:
- Prodrug Activation : The compound undergoes hydrolysis to release the active phosphonic acid form, which can then participate in biochemical pathways.
- Inhibition of Viral Enzymes : The active form may inhibit viral enzymes such as reverse transcriptase, which is essential for viral replication.
Research Findings
Several studies have investigated the biological activities of this compound. Below are summarized findings from notable research articles.
Case Studies
- Antiviral Activity :
- Synthesis and Stability :
Properties
Molecular Formula |
C9H13ClNO3P |
|---|---|
Molecular Weight |
249.63 g/mol |
IUPAC Name |
3-chloro-2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
HHOVRVRPJVCQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=N1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















